molecular formula C9H9F2NO2 B064619 Methyl (4-Amino-2,3-difluorophenyl)acetate CAS No. 192650-56-9

Methyl (4-Amino-2,3-difluorophenyl)acetate

Cat. No. B064619
M. Wt: 201.17 g/mol
InChI Key: YMVIZXGNIUJKFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including the use of thionyl chloride under specific conditions to achieve high yields, as demonstrated in the optimized synthesis of structurally similar molecules (Wang Guo-hua, 2008). Another example includes the use of subtilisin for the enzymatic resolution of difluorophenyl alanate derivatives, indicating the versatility of methods for synthesizing difluorinated compounds (A. Ayi, R. Guedj, B. Septe, 1995).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, revealing details such as bond lengths, angles, and conformational arrangements. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed through IR, NMR, and single crystal X-ray diffraction studies, highlighting the importance of structural characterization in understanding chemical behavior (Rahul Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving Methyl (4-Amino-2,3-difluorophenyl)acetate and related molecules can vary widely, including hydrolysis, cycloaddition, and substitution reactions. The reactivity of such compounds is influenced by the presence of fluorine atoms, which can affect electron distribution and reactivity patterns. For example, the study on the reactivity of difluorocarbene reagents shows the potential for diverse chemical transformations (S. Eusterwiemann, H. Martínez, W. Dolbier, 2012).

Physical Properties Analysis

The physical properties of Methyl (4-Amino-2,3-difluorophenyl)acetate, such as melting point, solubility, and crystal structure, are crucial for its application and handling. For instance, the crystal structure of related fluorinated molecules has been thoroughly investigated, providing insights into their stability and intermolecular interactions (J. Burns, E. Hagaman, 1993).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and participation in specific chemical reactions, are essential for understanding and predicting the behavior of Methyl (4-Amino-2,3-difluorophenyl)acetate in various contexts. Detailed studies on similar molecules have revealed how structural elements like the difluorophenyl group influence chemical properties (T. Baul, S. Dutta, E. Rivarola, R. Butcher, F. Smith, 2002).

Scientific Research Applications

  • Antiproliferative and Apoptotic Activity Methyl ester derivatives, including structures related to Methyl (4-Amino-2,3-difluorophenyl)acetate, have been synthesized and tested for their antiproliferative and apoptotic activities. These compounds exhibit inhibitory actions on colon cancer cells (HCT-116), with specific action against cancerous cells and minimal effects on normal cells. The compounds are found to potentially act through the HSP90 and TRAP1 mediated signaling pathways, demonstrating promising applications in cancer research (Rayes et al., 2020).

  • Photopolymerization Methyl (4-Amino-2,3-difluorophenyl)acetate related compounds, like alkoxyamines bearing a chromophore group, have been studied for their potential in photopolymerization. These compounds can decompose under UV irradiation to generate radicals, which are crucial for initiating polymerization processes. This research opens up new avenues in the field of polymer chemistry and materials science (Guillaneuf et al., 2010).

  • Synthesis of Amino Acids and Derivatives Studies have focused on the enzymatic hydrolysis of methyl esters similar to Methyl (4-Amino-2,3-difluorophenyl)acetate for the synthesis of D- and L-3,3-difluoro-2-amino acids and their derivatives. These processes are important in the preparation of optically pure amino acids, which are vital components in pharmaceutical and biochemical research (Ayi et al., 1995).

  • Nonlinear Optical Materials Derivatives of Methyl (4-Amino-2,3-difluorophenyl)acetate have been explored for their applications in nonlinear optics. Single crystals of mixed methyl-(2,4-dinitrophenyl)-aminopropanoate have been grown and studied for their second harmonic generation efficiency, highlighting the potential of these compounds in optical technologies and materials science (Rao et al., 1991).

properties

IUPAC Name

methyl 2-(4-amino-2,3-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-14-7(13)4-5-2-3-6(12)9(11)8(5)10/h2-3H,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVIZXGNIUJKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374898
Record name Methyl (4-amino-2,3-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (4-Amino-2,3-difluorophenyl)acetate

CAS RN

192650-56-9
Record name Methyl (4-amino-2,3-difluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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